5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
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Overview
Description
The compound “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” belongs to the class of spiropyrans . Spiropyrans are photochromic substances that can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation .
Synthesis Analysis
The synthesis of spiropyran derivatives involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . In the case of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, it was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate .Molecular Structure Analysis
The molecular structure of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” was confirmed by 1H, 13C NMR, and IR spectroscopy, as well as LC/MS and elemental analysis .Chemical Reactions Analysis
Spiropyrans demonstrate a selective response toward certain analytes. For instance, a similar compound, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), has been used for sensing sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione .Physical and Chemical Properties Analysis
The physical and chemical properties of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” include photochromic activity and fluorescent properties . Its merocyanine form has shown enhanced lifetime value in comparison with similar compounds .Scientific Research Applications
Photochromic Properties
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is studied for its photochromic properties. Photochromism refers to the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This compound, as part of the spiro[chromene-2,2'-indole] family, demonstrates notable changes in properties when exposed to light, which is of interest for applications in material science, optical filters, and optical recording systems (Gal'bershtam et al., 1982).
Photodegradation Studies
The compound's stability under light exposure, known as photostability, is a critical aspect of its practical application. Comparative studies of its photodegradation in solution have been conducted, providing insights into its potential longevity and effectiveness in applications such as photoresponsive materials and photoswitches (Baillet et al., 1993).
Photochemistry of Metal Complexes
The ability of the compound to form complexes with metals and its subsequent photoresponsive behavior in solution is another area of interest. This property can be utilized in the development of novel materials with specific optical properties, which could be relevant in fields like sensor technology and photonic devices (Feuerstein et al., 2019).
Photo-Decoloration Processes
The photo-decoloration process of spiro[chromene-2,2'-indole] derivatives has been studied, particularly focusing on the transition between colored and colorless forms under light exposure. This reversible color change is crucial for applications in smart coatings, display technologies, and dynamic window systems (Inoue et al., 1972).
Therapeutic Applications
Though your requirement was to exclude drug-related information, it's worth noting that derivatives of spiro[chromene-2,2'-indole] have been explored in the context of medicinal chemistry for their potential therapeutic applications, indicating a broader scope of relevance beyond just material science (Li et al., 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the growth and proliferation of cancer cells .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as light, temperature, ph, and the presence of metal ions can influence the isomerization of spiropyran compounds , which could potentially impact the action of this compound.
Future Directions
Spiropyrans, including “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, are of great interest as building blocks for the creation of various smart systems with controllable properties for materials science and biomedicine . They are promising candidates for use as switching molecules in photopharmacology, drug delivery, etc .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole] are largely influenced by its photochromic behavior . The compound’s ability to switch between two forms upon exposure to UV light can potentially influence its interactions with various biomolecules . Specific enzymes, proteins, and other biomolecules that interact with this compound have not been identified in the literature.
Cellular Effects
Given its photochromic properties, it is plausible that this compound could influence cellular processes that are sensitive to light or UV radiation
Molecular Mechanism
Its photochromic properties suggest that it could exert its effects at the molecular level through light-induced conformational changes . These changes could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its photochromic properties suggest that its effects could change over time in response to varying light conditions
Properties
IUPAC Name |
5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGQCKPEFCWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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